Azido 1h tetrazol
CAS No.: 220494-94-0
Cat. No.: VC19077935
Molecular Formula: CHN7
Molecular Weight: 111.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220494-94-0 |
|---|---|
| Molecular Formula | CHN7 |
| Molecular Weight | 111.07 g/mol |
| IUPAC Name | 1-azidotetrazole |
| Standard InChI | InChI=1S/CHN7/c2-4-6-8-1-3-5-7-8/h1H |
| Standard InChI Key | LJVUWWFGUIJVRI-UHFFFAOYSA-N |
| Canonical SMILES | C1=NN=NN1N=[N+]=[N-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Isomerism
The tetrazole ring bond lengths (1.30–1.35 Å for N-N and 1.32–1.38 Å for C-N) reflect partial double-bond character, consistent with aromatic delocalization . The azide group adopts a linear geometry (N-N-N angle: 171.9°), typical of covalent azides, with hyperconjugation contributing to slight bending .
Synthetic Methodologies
Improved Synthesis via Cyanogen Bromide Route
A refined synthesis of 5-azido-1H-tetrazole involves the reaction of cyanogen bromide (CNBr) with sodium azide (NaN₃) in a cold methanol-water mixture :
This method yields the sodium salt intermediate, which is protonated with dilute HCl to isolate the free acid. The process avoids hazardous intermediates and achieves yields exceeding 80% .
Alternative Routes and Byproduct Formation
Crystallographic and Spectroscopic Analysis
Single-Crystal X-Ray Diffraction
Crystallographic data (Table 1) reveal that 5-azido-1H-tetrazole crystallizes in the monoclinic space group P2₁/c with eight molecules per unit cell . The structure features intermolecular N-H···N hydrogen bonds (2.05–2.15 Å), stabilizing the 1H-tautomer in the solid state .
Table 1: Crystallographic Parameters of 5-Azido-1H-Tetrazole
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.21 Å, b = 9.84 Å, c = 10.02 Å |
| Density | 1.720 g/cm³ |
| Hydrogen bonding | N-H···N (2.05–2.15 Å) |
Vibrational Spectroscopy
IR and Raman spectra (Figure 1) exhibit characteristic peaks for the tetrazole ring (νₐₛ N-N: 1,450 cm⁻¹) and azide group (νₐₛ N₃: 2,130 cm⁻¹) . The absence of N-H stretching above 3,000 cm⁻¹ confirms the 1H-tautomer’s dominance in the solid state .
Applications and Future Directions
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